molecular formula C8H8N4S B15231861 N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine

N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine

Cat. No.: B15231861
M. Wt: 192.24 g/mol
InChI Key: GJFYOMRWNHSPSJ-UHFFFAOYSA-N
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Description

N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine typically involves the Hantzsch reaction, which is a multi-component reaction that forms thiazole derivatives. The reaction involves the condensation of a β-ketoester, an aldehyde, and a thiourea in the presence of a catalyst. The specific conditions for synthesizing this compound include:

    Reactants: α-bromoketone, thiourea, and pyrazine.

    Catalyst: Often a base such as potassium carbonate.

    Solvent: Aqueous or organic solvents like ethanol.

    Temperature: Typically carried out at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time, as well as employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted thiazole and pyrazine derivatives.

Scientific Research Applications

N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biology: Used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazine ring can interact with nucleic acids and proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activities.

    Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine, known for their antimicrobial properties.

Uniqueness

N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine is unique due to the combination of the thiazole and pyrazine rings, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

N-methyl-4-pyrazin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-9-8-12-7(5-13-8)6-4-10-2-3-11-6/h2-5H,1H3,(H,9,12)

InChI Key

GJFYOMRWNHSPSJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CS1)C2=NC=CN=C2

Origin of Product

United States

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